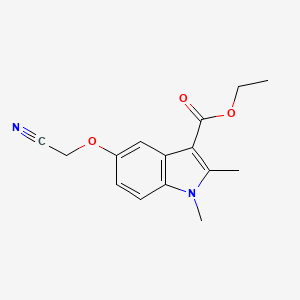
Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate” is a chemical compound with the following properties:
- Molecular Formula : C<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>
- Molecular Weight : 272.304 g/mol
- CAS Number : 488745-53-5
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, I don’t have access to specific synthetic protocols for this compound. However, further research in scientific literature may provide detailed synthesis methods.
Molecular Structure Analysis
The molecular structure of “Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate” consists of an indole ring with an ethyl ester group and a cyanomethoxy group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
Understanding the chemical reactions involving this compound requires studying its reactivity with other molecules. Investigating its behavior under various conditions and with different reagents would provide insights into its chemical properties.
Physical And Chemical Properties Analysis
- Physical State : Liquid
- Appearance : Colorless
- Odor : Sweet
- Melting Point : -83.5°C
- Boiling Point : 75-78°C
- Flash Point : -4°C (closed cup)
- Flammability : Highly flammable liquid and vapor
- Eye Irritation : Causes serious eye irritation
- Respiratory Irritation : May cause respiratory irritation
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The reactivity of compounds similar to Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate with different reagents highlights the synthetic utility of such structures in creating diverse chemical entities. For example, the synthesis of various esters and derivatives through reactions involving dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate demonstrates the compound's versatility in organic synthesis (C. Alvarez-Ibarra et al., 1989).
Structure-Activity Relationship (SAR) Studies
- SAR studies of Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate analogs provide insights into their potential as anticancer agents. These studies reveal that structural modifications can lead to compounds with enhanced activity against drug-resistant cancer cells, underscoring the importance of the ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate scaffold in medicinal chemistry (S. Das et al., 2009).
Crystal Structure Analysis
- The determination of crystal structures for compounds related to Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate aids in understanding their molecular conformations and potential interactions in biological systems. This structural information is crucial for designing compounds with specific biological activities (李明 et al., 2005).
Synthetic Methodologies
- Novel synthetic methodologies involving Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate and its derivatives pave the way for the development of new chemical entities. These methodologies include reactions that lead to the formation of complex structures with potential applications in drug discovery and material science (T. Ohsumi & H. Neunhoeffer, 1992).
Safety And Hazards
- Flammability : Highly flammable
- Eye Irritation : Causes serious eye irritation
- Health Effects : May cause drowsiness or dizziness
- Storage : Store in a well-ventilated place, keep container tightly closed, and store locked up.
Zukünftige Richtungen
Research on this compound could focus on:
- Investigating its biological activity and potential applications.
- Exploring its interactions with other molecules.
- Developing synthetic methods for large-scale production.
Please note that this analysis is based on available information, and further scientific studies are essential to fully understand the compound’s properties and potential applications.
Eigenschaften
IUPAC Name |
ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-19-15(18)14-10(2)17(3)13-6-5-11(9-12(13)14)20-8-7-16/h5-6,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADVKYRZVIBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)
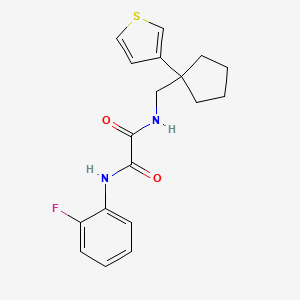
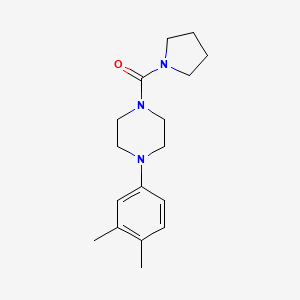
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
![8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2738003.png)
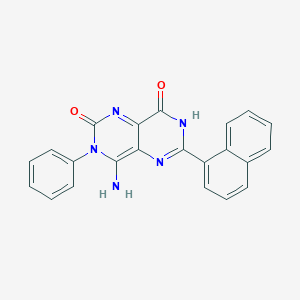
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
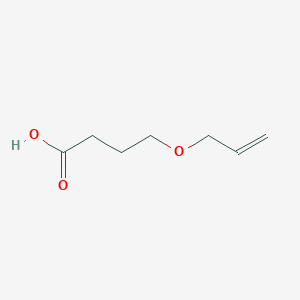
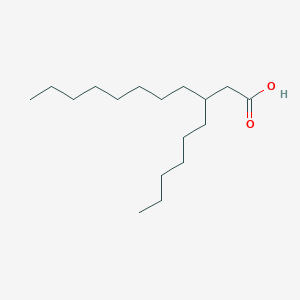
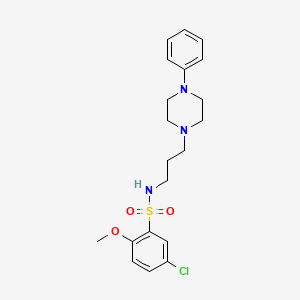
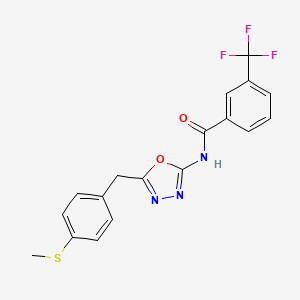
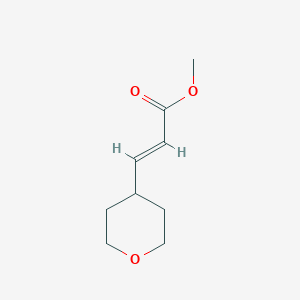
![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)